4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

Catalog No.
S573060
CAS No.
107186-52-7
M.F
C14H16BrN3O3
M. Wt
354.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-py...

CAS Number

107186-52-7

Product Name

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone

IUPAC Name

5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.2 g/mol

InChI

InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19)

InChI Key

KNIKAZNCSPYOED-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC

Synonyms

4-bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, NZ 107, NZ-107

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC

Description

The exact mass of the compound 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibition of Leukotriene-Mediated Bronchoconstriction:

4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, also known as NZ-107, has been investigated for its potential in treating asthma and other conditions involving leukotrienes. Studies have shown that NZ-107 inhibits the contraction of airways caused by leukotrienes, particularly Leukotriene D4 (LTD4) and Leukotriene C4 (LTC4) [, ]. This suggests that NZ-107 may act as a bronchodilator, relaxing the muscles in the airways and improving airflow.

Mechanism of Action:

The exact mechanism by which NZ-107 inhibits leukotriene-mediated bronchoconstriction is not fully understood. However, research suggests that it may interact with specific receptors involved in the leukotriene pathway, preventing the binding of leukotrienes and their subsequent effects on smooth muscle contraction [].

Comparison with other Anti-Asthmatic Drugs:

Studies have compared the effectiveness of NZ-107 with other anti-asthmatic drugs, such as FPL-55712 and disodium cromoglycate (DSCG). While NZ-107 showed less potency than FPL-55712 in inhibiting LTD4 responses, it demonstrated greater efficacy against LTC4-induced contractions []. Additionally, NZ-107 exhibited a more rapid reversal of bronchoconstriction compared to other drugs [].

XLogP3

2.2

Other CAS

107186-52-7

Dates

Modify: 2023-07-17

Explore Compound Types